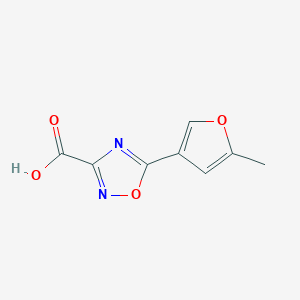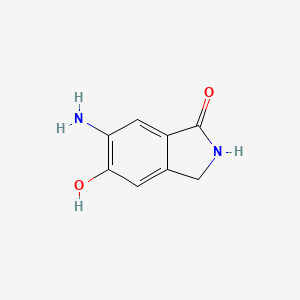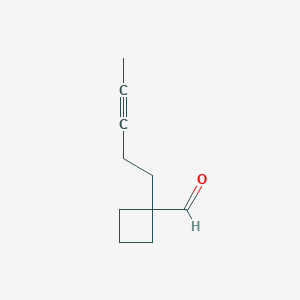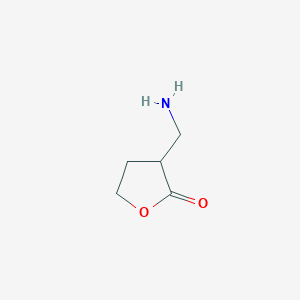
5-(5-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a furan ring substituted with a methyl group at the 5-position, linked to an oxadiazole ring, which is further connected to a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 5-(5-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 5-methylfuran-3-carboxylic acid hydrazide with a suitable nitrile oxide can lead to the formation of the desired oxadiazole ring. The reaction typically requires a solvent such as ethanol and may be catalyzed by an acid or base to facilitate the cyclization process.
Industrial production methods for this compound may involve multi-step synthesis starting from readily available raw materials. The process would include the preparation of intermediates, followed by their cyclization to form the oxadiazole ring, and finally, the introduction of the carboxylic acid group. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity in industrial settings.
Chemical Reactions Analysis
5-(5-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions to form esters or amides. Reagents like alcohols or amines in the presence of a dehydrating agent (e.g., dicyclohexylcarbodiimide, DCC) are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines.
Scientific Research Applications
5-(5-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, the compound is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for new medications.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(5-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
5-(5-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can be compared with other similar compounds, such as:
5-(Furan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid: Lacks the methyl group on the furan ring, which may affect its reactivity and biological activity.
5-(5-Methylfuran-3-yl)-1,2,4-thiadiazole-3-carboxylic acid: Contains a sulfur atom in place of the oxygen in the oxadiazole ring, which can influence its chemical properties and interactions.
5-(5-Methylfuran-3-yl)-1,3,4-oxadiazole-2-carboxylic acid: Has a different arrangement of nitrogen and oxygen atoms in the ring, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern and ring structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6N2O4 |
|---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
5-(5-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H6N2O4/c1-4-2-5(3-13-4)7-9-6(8(11)12)10-14-7/h2-3H,1H3,(H,11,12) |
InChI Key |
UXPORCUUPIVOTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CO1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Bromo-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13288622.png)
![1-[(3-Bromophenyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13288623.png)


![(4S)-6-Chloro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine](/img/structure/B13288643.png)
![4-[(2-Methylcyclohexyl)amino]pentan-1-ol](/img/structure/B13288654.png)

![N-[(3-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine](/img/structure/B13288672.png)

![2-{[(4-Methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13288681.png)
![2-[(1-Cyclopropylethyl)amino]-4-methylpentan-1-ol](/img/structure/B13288687.png)

